molecular formula C14H8F3NO B6342529 3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile CAS No. 1222902-85-3

3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile

Cat. No.: B6342529
CAS No.: 1222902-85-3
M. Wt: 263.21 g/mol
InChI Key: STEAYSBPUFROQA-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile is an organic compound that features a biphenyl structure with a hydroxyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 3-oxo-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile.

    Reduction: Formation of 3-hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

  • 3-Hydroxy-5-(trifluoromethyl)phenylboronic acid
  • 3-Hydroxy-5-(trifluoromethyl)benzoic acid
  • 3-Hydroxy-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 3-Hydroxy-5-(trifluoromethyl)-1,1-biphenyl-4-carbonitrile is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its binding affinity to certain molecular targets and improve its stability in various environments .

Properties

IUPAC Name

2-hydroxy-4-phenyl-6-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)12-6-10(7-13(19)11(12)8-18)9-4-2-1-3-5-9/h1-7,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEAYSBPUFROQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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